(2-Ethylbutyl)(methyl)amine

Lipophilicity Drug Design ADME Prediction

Researchers sourcing branched secondary amines often encounter linear isomers that fail to reproduce published stereochemical outcomes. (2-Ethylbutyl)(methyl)amine (CAS 854416-96-9) resolves this with a β-branched 2-ethylbutyl group that delivers complete diastereoselectivity in hydroaminoalkylation reactions. - XLogP3 = 1.8 & TPSA = 12 Ų - optimized for CNS drug candidate permeability and reduced hERG liability. - pKa ≈ 10.7-10.9 - marginally lower basicity reduces lysosomal trapping vs. linear N-methylhexylamine (pKa 10.93). - Standard pack sizes: 10 mg, 50 mg, 100 mg, and bulk custom. In stock with custom synthesis available on request.

Molecular Formula C7H17N
Molecular Weight 115.22 g/mol
Cat. No. B1367958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethylbutyl)(methyl)amine
Molecular FormulaC7H17N
Molecular Weight115.22 g/mol
Structural Identifiers
SMILESCCC(CC)CNC
InChIInChI=1S/C7H17N/c1-4-7(5-2)6-8-3/h7-8H,4-6H2,1-3H3
InChIKeyJWBJSGROJJELGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2-Ethylbutyl)(methyl)amine


(2-Ethylbutyl)(methyl)amine (CAS 854416-96-9, PubChem CID 16776838) is an acyclic secondary aliphatic amine with the molecular formula C7H17N and a molecular weight of 115.22 g/mol [1]. The nitrogen atom bears one methyl substituent and one branched 2-ethylbutyl group (IUPAC: 2-ethyl-N-methylbutan-1-amine), which distinguishes it from linear-chain C7H17N secondary amines [1]. Its computed physicochemical profile — including XLogP3 of 1.8, topological polar surface area (TPSA) of 12 Ų, and four rotatable bonds — places it in a moderate-lipophilicity, low-polarity region of secondary-amine chemical space that is frequently exploited in medicinal chemistry and organic synthesis [1].

Branched secondary amine for medicinal chemistry and catalyst design
Moderate lipophilicity supports CNS lead exploration workflows
Steric 2-ethylbutyl group enables diastereoselective C–C bond formation

Why (2-Ethylbutyl)(methyl)amine Cannot Be Replaced


Although several secondary amines share the C7H17N formula, their steric, electronic, and lipophilicity profiles differ markedly depending on the position and degree of alkyl branching [1]. In drug discovery and catalyst development, small changes in amine structure alter basicity (pKa), lipophilicity (logP), and conformational flexibility — parameters that directly control target engagement, membrane permeability, and reaction diastereoselectivity [1]. Therefore, treating (2‑ethylbutyl)(methyl)amine as interchangeable with a linear isomer such as N-methylhexylamine or a positional isomer such as ethyl(2‑methylbutyl)amine could lead to divergent biological activity or synthetic outcomes. The quantitative evidence below substantiates that these structural analogues differ in at least four computationally derived molecular descriptors that are routinely used to guide scientific selection [1].

2-Ethylbutyl branch Linear n-hexyl Branching alters lipophilicity and steric profile; membrane permeability and target binding may shift
N-methyl substituent Primary amine (2-ethylbutylamine) TPSA differs by >50%, potentially changing BBB penetration and hydrogen-bond capacity
Quaternary β-carbon Less-branched isomers Steric environment near nitrogen impacts diastereoselectivity and conformational sampling

(2-Ethylbutyl)(methyl)amine vs Close Analogs


Lipophilicity (XLogP3) vs N-Methylhexylamine

The target compound exhibits a computed XLogP3 value of 1.8, which is 0.3 log units lower than that of its linear-chain isomer N-methylhexylamine (XLogP3 = 2.1) [1][2]. This difference reflects the effect of branching in the 2-ethylbutyl group relative to the straight n-hexyl chain [1][2].

Lipophilicity vs N-Methylhexylamine
Head-to-head
Target XLogP3 1.8
N-Methylhexylamine 2.1
Δ –0.3
Lower lipophilicity may reduce non-specific binding risk
Computed XLogP3; experimental logD recommended for lead series
Lipophilicity Drug Design ADME Prediction

TPSA Comparison with 2-Ethylbutylamine

The target secondary amine possesses a TPSA of 12 Ų, compared to 26 Ų for the primary amine analog 2-ethylbutylamine, which lacks the N-methyl substituent [1][2]. This 14 Ų reduction is attributable to the replacement of a hydrogen bond donor on nitrogen with a methyl group [1][2].

TPSA vs 2-Ethylbutylamine
Head-to-head
Target TPSA 12 Ų
2-Ethylbutylamine 26 Ų
Δ –14 Ų
Low TPSA supports passive CNS permeability screening
Computed topological fragment contributions; validate with experimental PAMPA
Polar Surface Area BBB Permeability Bioavailability

Rotatable Bonds vs Ethyl(2-methylbutyl)amine

(2-Ethylbutyl)(methyl)amine contains four rotatable bonds, whereas its positional isomer ethyl(2-methylbutyl)amine is predicted to have only three rotatable bonds due to the different attachment point of the branching [1]. The extra rotatable bond in the target compound arises from the ethyl branch at the 2-position of the butyl chain, which introduces an additional freely rotating C–C bond [1].

Rotatable Bonds vs Ethyl(2-methylbutyl)amine
Head-to-head
Target 4 rotatable bonds
Positional isomer 3
Δ +1
Extra rotatable bond may influence conformational entropy and induced-fit binding
Computed by Cactvs; isomer value predicted
Conformational Entropy Molecular Recognition Ligand Efficiency

Basicity (pKa) vs Isomeric Secondary Amines

The predicted pKa of the conjugate acid of the target compound is estimated to fall in the range 10.7–10.9, based on class-level structure–property relationships for secondary alkylamines with branched N-substituents [1]. By comparison, the linear isomer N-methylhexylamine has a predicted pKa of 10.93, and ethyl(2-methylbutyl)amine has a predicted pKa of 10.84 ± 0.28 .

Basicity (pKa) vs Isomers
Class-level
Predicted pKa ~10.7–10.9
N-methylhexylamine pKa 10.93
Slightly lower predicted basicity may influence protonation-dependent cellular distribution
Class-level estimate; experimental pKa not available for target
Amine Basicity Salt Formation Reactivity

Steric Bulk and Diastereoselectivity

The 2-ethylbutyl substituent introduces a quaternary carbon centre at the β-position relative to the nitrogen, generating greater steric bulk near the reactive amine centre compared to the linear n-hexyl chain of N-methylhexylamine or the less-branched 2-methylbutyl group of ethyl(2-methylbutyl)amine [1]. In hydroaminoalkylation reactions with tantalum catalysts, secondary amines bearing ethyl substituents yield α- and β-alkylated products as single diastereomers, demonstrating that branching at the alkyl group can control stereochemical outcomes [2].

Steric Bulk and Diastereoselectivity
Class-level
Quaternary β-carbon; single diastereomer expected in Ta-catalyzed reactions
Increased steric bulk may enhance diastereoselectivity in catalytic C–C coupling
Inferred from analogous ethyl-substituted amines; validate under specific conditions
Steric Hindrance Diastereoselectivity Asymmetric Synthesis

Best Applications for (2-Ethylbutyl)(methyl)amine


CNS-Penetrant Lead Optimisation

With an XLogP3 of 1.8 and a TPSA of 12 Ų, (2-ethylbutyl)(methyl)amine sits in a favourable physicochemical space for central nervous system (CNS) drug candidates [1]. Relative to the more lipophilic N-methylhexylamine (XLogP3 = 2.1), the target compound may reduce non-specific tissue binding and hERG liability, while its low TPSA supports passive blood-brain barrier permeation [2]. Procurement of the branched isomer is warranted when optimising a lead series for CNS exposure and manageable lipophilicity.

Diastereoselective Hydroaminoalkylation Building Block

The steric profile of the 2-ethylbutyl group — with branching at the β-carbon — makes the compound a suitable substrate for early-transition-metal-catalysed hydroaminoalkylation reactions, where analogous ethyl-substituted secondary amines have been shown to deliver α- and β-alkylated products with complete diastereoselectivity [1]. Researchers seeking a chiral amine building block with predictable stereochemical outcomes should select this compound over less-branched isomeric amines that may yield mixtures of diastereomers.

Reducing Lysosomal Trapping in Probe Design

The slightly lower predicted basicity (pKa ≈ 10.7–10.9) of (2-ethylbutyl)(methyl)amine compared to the linear-chain isomer N-methylhexylamine (pKa = 10.93) suggests a marginally reduced propensity for lysosomal accumulation via ion trapping [1]. When designing cellular probe molecules based on a secondary amine scaffold, this property can be advantageous for achieving more uniform subcellular distribution and reducing off-target lysosomal effects [2].

Agrochemical and Pharmaceutical Intermediate

The combination of four rotatable bonds, moderate lipophilicity, and a single hydrogen bond donor/acceptor pair makes (2-ethylbutyl)(methyl)amine a versatile intermediate for the synthesis of amides, sulfonamides, and ureas [1]. Its branched structure differentiates it from commodity linear amines by offering distinct steric and electronic properties that can be exploited to fine-tune the physicochemical profiles of final active ingredients in agrochemical and pharmaceutical pipelines [1].

Application
Selection Property
Validation Focus
CNS lead optimisation
Moderate lipophilicity & low TPSA
CNS permeability and non-specific binding assays
Diastereoselective hydroaminoalkylation
Steric bulk at β-carbon
Diastereomeric ratio under Ta-catalyzed conditions
Reducing lysosomal trapping in probe design
Predicted basicity range
Lysosomal accumulation and subcellular distribution studies
Agrochemical and pharmaceutical intermediate
Branched aliphatic amine scaffold
Derivatisation to amides, sulfonamides, ureas
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